3-Fluoro-2-methylbenzoyl chloride
Overview
Description
The compound "3-Fluoro-2-methylbenzoyl chloride" is a chemical entity that is not directly described in the provided papers. However, the papers do discuss various fluorinated benzoyl chlorides and their derivatives, which can provide insights into the chemical behavior and properties that might be expected for 3-Fluoro-2-methylbenzoyl chloride. These compounds are of interest due to their potential applications in pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of fluorinated benzoyl chlorides and their derivatives typically involves multi-step reactions, starting from substituted benzaldehydes or benzoic acids. For instance, the synthesis of methyl 2-amino-5-fluorobenzoate used 3-fluorobenzoic acid as a starting material, undergoing nitrification, esterification, and hydronation to achieve a high yield of the target product . Similarly, the synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride involved steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination . These methods highlight the complexity and the need for optimization in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of fluorinated benzoyl chlorides is characterized by the presence of a benzene ring substituted with a fluorine atom and a carbonyl chloride group. The papers describe the crystal structures of various fluorinated benzoyl derivatives, which often crystallize in triclinic or monoclinic space groups with weak intermolecular interactions such as C–H···O and C–H···F . The gas phase molecular structure of 2-fluorobenzoyl chloride has been studied using gas electron diffraction, revealing the existence of two stable non-planar conformers, anti and gauche .
Chemical Reactions Analysis
Fluorinated benzoyl chlorides undergo a variety of chemical reactions. For example, they can react with amines to form amides, as seen in the reaction of 3-fluorobenzoylchloride with 2-aminopyridine . They can also participate in Fries rearrangement under microwave-assisted, catalyst- and solvent-free conditions . The reactivity of these compounds is influenced by the electron-withdrawing effects of the fluorine atom and the acyl chloride group, which can activate the benzene ring towards nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzoyl chlorides are influenced by the presence of the fluorine atom and the acyl chloride group. The fluorine atom is highly electronegative, which can affect the acidity of the compound and its solubility in various solvents. The papers discuss the solubility improvements of certain derivatives, which can exceed 50 mg ml-1 in water or PBS buffer system at room temperature . The crystallographic analysis provides insights into the intermolecular interactions that govern the solid-state properties of these compounds .
Scientific Research Applications
Electrochemical Properties
The electrochemistry of ionic liquids, where impurity chloride, potentially including compounds like 3-Fluoro-2-methylbenzoyl chloride, was studied using techniques such as cyclic voltammetry. This research has implications for understanding and improving the purity and performance of these liquids in various applications (Xiao & Johnson, 2003).
Synthetic Chemistry
The compound has been synthesized and studied for various applications in synthetic chemistry. For instance, the synthesis of 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from similar compounds was investigated, demonstrating the practicality and efficiency of such synthetic routes (Su Wei-ke, 2008).
Optical Properties in Liquid Crystals
Research on the impact of fluorine orientation in liquid crystals, which could include derivatives of 3-Fluoro-2-methylbenzoyl chloride, has shown significant effects on optical properties. These findings are important for the development of advanced materials in displays and optical devices (Zaki et al., 2018).
Stability of N-heterocyclic Carbene Precursors
Studies on the stability and structure of N-heterocyclic carbene precursors involving fluorophenyl substituents, which could be derived from compounds like 3-Fluoro-2-methylbenzoyl chloride, provide insights into the development of more stable and efficient carbene-based catalysts in organic synthesis (Hobbs et al., 2010).
Development of Fluorinated Heterocyclic Compounds
The use of fluorinated acryl building blocks, potentially including 3-Fluoro-2-methylbenzoyl chloride, has been explored for synthesizing various fluorine-bearing pyrazolones, pyrimidines, coumarines, and other heterocyclic compounds, which are important in medicinal chemistry and material science (Shi et al., 1996).
Applications in Fluorescent Sensing and Imaging
Fluorogenic chemosensors based on compounds such as 3-Fluoro-2-methylbenzoyl chloride have been synthesized for selective detection of metal ions like Al3+. These sensors have potential applications in environmental monitoring and biological imaging (Ye et al., 2014).
properties
IUPAC Name |
3-fluoro-2-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-6(8(9)11)3-2-4-7(5)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDAXOKENZZBPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381342 | |
Record name | 3-Fluoro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylbenzoyl chloride | |
CAS RN |
168080-76-0 | |
Record name | 3-Fluoro-2-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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